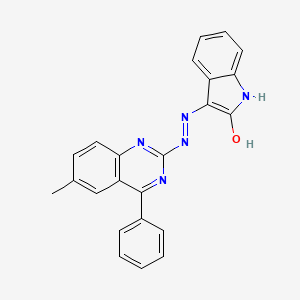
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a useful research compound. Its molecular formula is C23H17N5O and its molecular weight is 379.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, a compound featuring a hydrazone linkage and a quinazoline moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between indolin-2-one derivatives and hydrazones derived from quinazoline compounds. The general synthetic pathway can be summarized as follows:
- Preparation of Indolin Derivative : Starting with indolin-2-one, various substituents are introduced to form the desired scaffold.
- Hydrazone Formation : The indolin derivative is reacted with a hydrazone precursor, which is synthesized from 6-methyl-4-phenylquinazoline.
- Purification : The final product is purified using recrystallization or chromatography.
Anticancer Properties
Numerous studies have reported on the anticancer properties of similar hydrazonoindolin derivatives. The compound has been evaluated against various cancer cell lines including:
- A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- MCF-7 (Breast Cancer) : Demonstrated potent anti-proliferative effects with notable apoptosis induction.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.23 | Induction of apoptosis |
| MCF-7 | 3.45 | Cell cycle arrest in G0/G1 phase |
The biological activity of this compound is believed to involve multiple mechanisms:
-
Inhibition of Tyrosine Kinases : It has been shown to inhibit key tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival.
Table 2: Tyrosine Kinase Inhibition Profile
Kinase Enzyme IC50 Value (µM) EGFR 0.728 VEGFR 0.503 - Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Flow cytometric analysis has indicated an increase in G0/G1 phase cells, suggesting that the compound effectively halts the cell cycle progression.
Case Studies
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers, confirming its role in promoting apoptosis in lung cancer cells .
- MCF-7 Cell Line Analysis : In another study, compounds similar to this hydrazone exhibited significant inhibition of cell growth in MCF-7 cells, correlating with downregulation of cyclin D1 and upregulation of p53, indicating a potential pathway for therapeutic intervention .
属性
IUPAC Name |
3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLFVCVUMFNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














